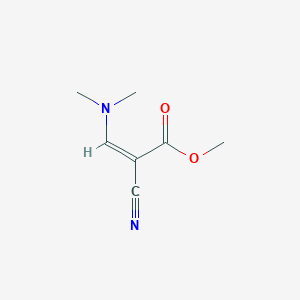
Methyl 2-cyano-3-(dimethylamino)acrylate
Vue d'ensemble
Description
“Methyl 2-cyano-3-(dimethylamino)acrylate” is an organic compound with the molecular formula C7H10N2O2 . It is a colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of “Methyl 2-cyano-3-(dimethylamino)acrylate” can be achieved through the following steps :Molecular Structure Analysis
The molecular structure of “Methyl 2-cyano-3-(dimethylamino)acrylate” consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ .Physical And Chemical Properties Analysis
“Methyl 2-cyano-3-(dimethylamino)acrylate” is a colorless to pale yellow liquid . It has a low boiling point and viscosity . It is combustible and can dissolve in some organic solvents . The compound is sensitive to light and air .Applications De Recherche Scientifique
Chemical Synthesis
“Methyl 2-cyano-3-(dimethylamino)acrylate” is widely used in the field of chemical synthesis . It plays a crucial role in the formation of various chemical compounds, contributing to the advancement of chemical research.
Preparation of Polymers
This compound can also be used in the preparation of polymers . Specifically, it is used in the creation of photo-initiated polymer chemicals. These polymers have a wide range of applications, including coatings, adhesives, and various types of resins.
Research Use
“Methyl 2-cyano-3-(dimethylamino)acrylate” is primarily used for research purposes . It is not intended for diagnostic or therapeutic use, indicating its role in experimental settings.
Safety and Hazards
Mécanisme D'action
Target of Action
“Methyl 2-cyano-3-(dimethylamino)acrylate” is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) . .
Mode of Action
As a Brønsted base, it can accept a hydron from a donor
Action Environment
“Methyl 2-cyano-3-(dimethylamino)acrylate” is a colorless to pale yellow liquid . It is combustible and can dissolve in some organic solvents . The compound is sensitive to light and air . These environmental factors may influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBIEDPFULRCDP-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-cyano-3-(dimethylamino)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















